Disodium;1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-sulfonatoethyl)disulfanyl]ethanesulfonate
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Overview
Description
Dimesna-d8 is a labeled compound used primarily in research settings. It is a derivative of dimesna, which is known for its ability to react with acrolein and other urotoxic metabolites of oxazaphosphorines, such as cyclophosphamide or ifosfamide, to form stable, non-urotoxic compounds . Dimesna-d8 is often used in proteomics research and does not possess any antitumor activity .
Preparation Methods
The synthesis of dimesna-d8 involves the incorporation of deuterium atoms into the dimesna molecule. One common method for synthesizing disulfide-containing compounds like dimesna involves the use of a redox buffer consisting of MESNA and diMESNA . This method allows for the simultaneous on-column refolding, purification, and thioester generation of the target protein
Chemical Reactions Analysis
Dimesna-d8 undergoes several types of chemical reactions, primarily involving thiol-disulfide exchange. This compound can be reduced to its constituent mesna moieties, which is essential for its role in mitigating nephrotoxicity associated with cisplatin and ifosfamide anticancer therapies . The reduction of dimesna-d8 involves both enzymatic and non-enzymatic mechanisms, with common reagents including cysteine and reduced glutathione . The major products formed from these reactions are mesna and mixed disulfides, which provide additional nephroprotection .
Scientific Research Applications
Dimesna-d8 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a labeled compound to study the reactions and interactions of disulfide-containing molecules . In biology, dimesna-d8 is used to investigate the mechanisms of thiol-disulfide exchange and the role of mixed disulfides in cellular processes . In medicine, it is used to study the mitigation of nephrotoxicity associated with anticancer therapies . Additionally, dimesna-d8 is used in proteomics research to label and track proteins .
Mechanism of Action
The primary mechanism of action of dimesna-d8 involves its reduction to mesna, which then reacts with acrolein and other urotoxic metabolites to form stable, non-urotoxic compounds . This reaction occurs via thiol-disulfide exchange, where dimesna-d8 undergoes a two-step S_N2 reaction with thiolate anion-forming sulfhydryl groups . The molecular targets of dimesna-d8 include acrolein and other reactive metabolites, which are neutralized through the formation of stable compounds .
Comparison with Similar Compounds
Dimesna-d8 is similar to other compounds such as mesna and its various impurities. Mesna is an organosulfur compound used to reduce the side effects of chemotherapy drugs like cyclophosphamide and ifosfamide . Unlike dimesna-d8, mesna is not labeled with deuterium and is used directly in clinical settings. Other similar compounds include various mesna impurities, which differ in their molecular structures and properties . Dimesna-d8 is unique in its use as a labeled compound for research purposes, providing insights into the mechanisms of thiol-disulfide exchange and the mitigation of nephrotoxicity .
Properties
Molecular Formula |
C4H8Na2O6S4 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
disodium;1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-sulfonatoethyl)disulfanyl]ethanesulfonate |
InChI |
InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2/i1D2,2D2,3D2,4D2;; |
InChI Key |
KQYGMURBTJPBPQ-VHGLFXLXSA-L |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SSC([2H])([2H])C([2H])([2H])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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